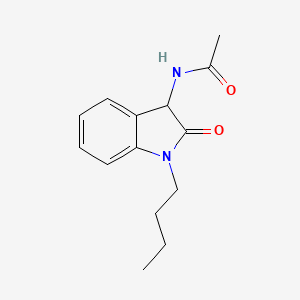
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
描述
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BU224, is a selective antagonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. BU224 has been shown to have potential therapeutic applications in these areas, as well as in cancer and metabolic disorders.
作用机制
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide acts as a selective antagonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide binds to the CB2 receptor and blocks the activation of downstream signaling pathways, thereby inhibiting the effects of CB2 receptor activation.
Biochemical and Physiological Effects:
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. One study by Li et al. (2019) demonstrated that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can inhibit the proliferation and migration of cancer cells by suppressing the expression of cyclin D1 and MMPs. Another study by Liu et al. (2018) showed that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can protect against neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation of using N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several potential future directions for research on N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, including:
1. Further elucidation of the mechanism of action of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, including its effects on downstream signaling pathways and gene expression.
2. Investigation of the potential therapeutic applications of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in cancer, metabolic disorders, and neurodegenerative diseases.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide.
4. Exploration of the potential synergistic effects of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide with other drugs or compounds in the treatment of various diseases.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in animal models and humans, including its absorption, distribution, metabolism, and excretion.
科学研究应用
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, that have elucidated its mechanism of action and potential therapeutic applications. One study by Zhang et al. (2014) demonstrated that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor metastasis. Another study by Chen et al. (2016) showed that N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
属性
IUPAC Name |
N-(1-butyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-9-16-12-8-6-5-7-11(12)13(14(16)18)15-10(2)17/h5-8,13H,3-4,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSBYNVUSUVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114073.png)
![methyl 4-methyl-3-({[(4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4114089.png)

![N-(3,4-dichlorophenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114100.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4114112.png)
![2-(2-bromo-4-{[(2,5-dimethylphenyl)amino]methyl}-6-ethoxyphenoxy)-N-phenylacetamide](/img/structure/B4114130.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4114135.png)
![2-(1-adamantylacetyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4114139.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114143.png)

![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4114168.png)
![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4114178.png)
![ethyl 4-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B4114181.png)
![2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4114191.png)